molecular formula C10H11FN2O B1408494 N-(5-Amino-2-fluorophenyl)-N-methylacrylamide CAS No. 1706432-00-9

N-(5-Amino-2-fluorophenyl)-N-methylacrylamide

Cat. No. B1408494
M. Wt: 194.21 g/mol
InChI Key: ZFGNAUDLKKAVJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Amino-2-fluorophenyl)-N-methylacrylamide, also known as AFMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AFMA is a derivative of acrylamide, a widely used chemical in the production of plastics, adhesives, and other industrial products. The unique properties of AFMA make it a promising candidate for use in scientific research, particularly in the field of medicinal chemistry.

Scientific Research Applications

Synthesis and Characterization of Chemicals

  • A study on the synthesis and characterization of a research chemical known as 3,5-AB-CHMFUPPYCA highlights the importance of accurate identification and characterization of chemicals used in research. This process includes chromatographic, spectroscopic, and mass spectrometric analyses, which are crucial for understanding the properties and potential applications of new compounds (McLaughlin et al., 2016).

Drug Discovery and Development

  • Research into selective serotonin 1A (5-HT(1A)) molecular imaging probes, as demonstrated by Kepe et al. (2006), involves the development and application of compounds for brain imaging in Alzheimer's disease patients. This reflects the potential utility of novel compounds in medical diagnostics and therapeutic interventions (Kepe et al., 2006).

Novel Antibacterial Compounds

  • The development of new antibacterial compounds, such as the 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group, shows the ongoing search for more effective antibacterial agents. This includes exploring the structure-activity relationships and the impact of molecular conformations on antibacterial activity (Kuramoto et al., 2003).

Encapsulation Efficiency and Controlled Release

  • Studies on the encapsulation efficiency and controlled release characteristics of crosslinked polyacrylamide particles, such as those by Babu et al. (2006), are indicative of the research aimed at improving drug delivery systems. Such systems are designed to enhance the therapeutic efficacy and reduce the side effects of drugs (Babu et al., 2006).

Novel Methods for Protein Identification

  • Toriumi and Imai (2003) developed a novel method for identifying altered proteins in tissues, utilizing fluorescence derivatization and a series of analytical techniques. This methodological innovation underscores the importance of analytical chemistry in biomedical research, particularly in proteomics and disease biomarker discovery (Toriumi & Imai, 2003).

Safety And Hazards

The safety and hazards associated with “N-(5-Amino-2-fluorophenyl)-N-methylacrylamide” are not known. It’s important to handle all chemicals with appropriate safety precautions .

properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-N-methylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O/c1-3-10(14)13(2)9-6-7(12)4-5-8(9)11/h3-6H,1,12H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGNAUDLKKAVJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=CC(=C1)N)F)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-fluorophenyl)-N-methylacrylamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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